molecular formula C11H11FO3 B1442933 3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid CAS No. 32004-62-9

3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid

Cat. No.: B1442933
CAS No.: 32004-62-9
M. Wt: 210.2 g/mol
InChI Key: QBUJMDMWUVYMCY-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid is an organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, along with a methylprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and methyl acrylate.

    Reaction Conditions: The key reaction involves a Knoevenagel condensation, where the aldehyde reacts with the ester in the presence of a base such as piperidine or pyridine.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and pH.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium fluoride (KF) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-Fluoro-3-methoxyphenylboronic acid
  • 3-Methoxyphenylboronic acid

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid is unique due to its specific combination of fluoro and methoxy substituents on the phenyl ring, along with the methylprop-2-enoic acid moiety. This structural uniqueness imparts distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUJMDMWUVYMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OC)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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